Synthesis and structure of Fmoc-D-Prolyl chloride
Synthesis and structure of Fmoc-D-Prolyl chloride
An In-depth Technical Guide to the Synthesis and Structure of Fmoc-D-Prolyl Chloride
Abstract
Fmoc-D-Prolyl chloride ((R)-(9H-fluoren-9-yl)methyl 2-(chlorocarbonyl)pyrrolidine-1-carboxylate) is a pivotal, high-reactivity building block in modern peptide synthesis and medicinal chemistry. As a derivative of the D-isomer of proline, its incorporation into peptide chains can confer unique conformational constraints and enhanced resistance to enzymatic degradation, properties highly sought after in therapeutic peptide design.[1] The presence of the acid chloride functional group makes it a potent acylating agent, enabling efficient coupling reactions where standard carbodiimide-based methods may falter. This guide provides a comprehensive overview of the synthesis, structural characteristics, purification, and handling of Fmoc-D-Prolyl chloride, tailored for researchers, chemists, and professionals in drug development.
Introduction: The Strategic Importance of Fmoc-D-Prolyl Chloride
In the realm of solid-phase peptide synthesis (SPPS), the choice of building blocks is paramount. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is a cornerstone of modern orthogonal synthesis strategies due to its stability in acidic conditions and its clean, rapid removal under mild basic conditions (e.g., piperidine).[1][2] This allows for the selective deprotection of the Nα-amino group without disturbing acid-labile side-chain protecting groups.
Fmoc-D-Proline itself is significant for several reasons:
-
Conformational Rigidity: The cyclic structure of proline introduces kinks into peptide backbones, influencing folding and stability.[1]
-
Enzymatic Stability: The use of the D-enantiomer, as opposed to the naturally occurring L-isomer, creates peptidomimetics that are less susceptible to degradation by proteases, thereby extending their in vivo half-life.[1]
-
Asymmetric Synthesis: It serves as a critical chiral intermediate in various asymmetric syntheses beyond just peptides.[1]
Converting Fmoc-D-Proline to its corresponding acid chloride derivative dramatically increases its reactivity. Fmoc-D-Prolyl chloride is particularly useful for coupling to sterically hindered amino acids or for specific applications where rapid and complete acylation is necessary. However, this heightened reactivity necessitates meticulous handling and specific synthetic and purification protocols to prevent hydrolysis and other side reactions.
Physicochemical Properties
A summary of the key properties of Fmoc-D-Prolyl chloride is presented below.
| Property | Value | Reference |
| CAS Number | 171905-37-6 | [3][4] |
| Molecular Formula | C₂₀H₁₈ClNO₃ | [4] |
| Molecular Weight | 355.81 g/mol | [4] |
| Appearance | Typically a solid | [5] |
| Storage Temperature | 0°C to 8°C, under inert gas | [5][6] |
Structural Elucidation
The structure of Fmoc-D-Prolyl chloride combines the bulky, UV-active fluorenylmethoxycarbonyl group with the chiral D-proline core, which is activated as an acyl chloride.
Caption: Chemical structure of Fmoc-D-Prolyl chloride.
Spectroscopic Characterization
While specific spectra for this exact compound are proprietary or not widely published, characterization would rely on standard analytical techniques. The expected spectroscopic signatures are derived from the constituent parts of the molecule.
-
¹H NMR (Nuclear Magnetic Resonance): The spectrum would be complex but predictable. Key signals would include the aromatic protons of the fluorenyl group (typically ~7.2-7.8 ppm), the diastereotopic protons of the CH₂ group adjacent to the fluorenyl moiety, and the characteristic aliphatic protons of the proline ring.[7]
-
¹³C NMR: The spectrum would show signals for the carbonyl carbons of the carbamate and the highly deshielded acid chloride (~170-175 ppm), aromatic carbons of the Fmoc group, and the aliphatic carbons of the proline ring.[7]
-
IR (Infrared) Spectroscopy: A strong absorption band characteristic of the acid chloride carbonyl (C=O) stretch would be prominent, typically appearing at a high frequency (around 1785-1815 cm⁻¹), which is distinct from the carbamate carbonyl (~1700-1720 cm⁻¹).[8]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight (355.81 g/mol ) and isotopic distribution pattern, which is influenced by the presence of the chlorine atom.[9]
Synthesis Methodology
The synthesis of Fmoc-D-Prolyl chloride starts from its corresponding carboxylic acid, Fmoc-D-Proline. The core transformation is the conversion of the carboxylic acid hydroxyl group into a chlorine atom. Several reagents can accomplish this, with thionyl chloride and oxalyl chloride being the most common in laboratory and industrial settings.[10][11]
Choice of Chlorinating Agent: A Mechanistic Perspective
The selection of a chlorinating agent is a critical experimental decision driven by factors like reactivity, byproduct removal, and compatibility with the protecting group.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Neat or in a non-protic solvent (e.g., DCM, Toluene), often at reflux.[11] | Inexpensive; byproducts (SO₂ and HCl) are gaseous and easily removed.[12][13] | Harsh conditions can sometimes be incompatible with sensitive functional groups. |
| Oxalyl Chloride ((COCl)₂) | Non-protic solvent (e.g., DCM) with catalytic DMF, often at 0°C to RT.[11] | Milder conditions; byproducts (CO, CO₂, HCl) are gaseous.[11] | More expensive; requires careful control due to the catalytic cycle involving the Vilsmeier reagent. |
| Phosphorus Pentachloride (PCl₅) | Non-protic solvent. | Effective for many substrates. | Solid byproduct (POCl₃) must be removed by distillation or extraction, complicating purification.[14] |
For Fmoc-protected amino acids, thionyl chloride is a robust and widely used choice because the Fmoc group is stable under these anhydrous, non-nucleophilic acidic conditions.[2] The mechanism proceeds via the formation of a highly reactive acyl chlorosulfite intermediate, which then undergoes nucleophilic attack by the chloride ion.[13][14] The reaction is driven to completion by the irreversible loss of gaseous SO₂ and HCl.[13]
Caption: General workflow for the synthesis of Fmoc-D-Prolyl chloride.
Detailed Experimental Protocol (Thionyl Chloride Method)
This protocol is a representative procedure and must be performed with appropriate safety precautions in a certified fume hood.
-
Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add Fmoc-D-Proline (1.0 eq).
-
Solvent Addition: Suspend the starting material in anhydrous dichloromethane (DCM) or toluene.
-
Reagent Addition: Cool the flask to 0°C in an ice bath. Slowly add thionyl chloride (SOCl₂, typically 1.5-2.0 eq) dropwise via a syringe. Causality: The slow, cooled addition controls the initial exothermic reaction and prevents potential side reactions.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until the reaction is complete. The reaction can be gently heated to reflux if necessary to drive it to completion.[11] Self-Validation: Progress can be monitored by taking a small aliquot, quenching it with methanol to form the methyl ester, and analyzing by TLC or LC-MS against the starting material.
-
Work-up: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. It is crucial to use a trap (e.g., a sodium hydroxide solution) to neutralize the corrosive and toxic vapors. Co-evaporation with an anhydrous solvent like toluene can help remove the last traces of SOCl₂.
-
Purification: The crude product is often obtained as an oil or a semi-solid. It can be purified by trituration with a non-polar solvent like cold anhydrous hexane to induce crystallization and wash away soluble impurities. The resulting solid is then collected by filtration and dried under high vacuum. Recrystallization from a suitable solvent system (e.g., DCM/hexane) may be performed for higher purity.
Safe Handling, Storage, and Stability
Acyl chlorides are hazardous materials and require strict safety protocols.
-
Corrosivity and Reactivity: Fmoc-D-Prolyl chloride is highly corrosive and reacts violently with water and other nucleophiles (e.g., alcohols, amines).[15][16] This hydrolysis reaction releases hydrochloric acid (HCl), a corrosive gas. All manipulations must be carried out under strictly anhydrous conditions using an inert atmosphere (nitrogen or argon).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[17][18] Work must be conducted in a well-ventilated chemical fume hood.[15]
-
Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere, at low temperatures (0-8°C is common).[5][6] Storing in a desiccator helps prevent exposure to atmospheric moisture.[19] Long-term stability is poor if exposed to moisture or air.[20]
-
Spill & Disposal: Spills should be neutralized with a dry, inert absorbent material like sand. Do not use water.[17] Waste must be disposed of according to institutional and local regulations for reactive chemical waste.
Applications in Peptide Synthesis
The primary application of Fmoc-D-Prolyl chloride is as a highly activated building block in peptide synthesis. While standard coupling reagents like HBTU or HATU are effective for most amino acids, certain couplings can be challenging.[21]
Fmoc-amino acid chlorides are particularly useful for:
-
Coupling to N-alkylated or sterically hindered residues: The high electrophilicity of the acid chloride can overcome the steric hindrance and lower nucleophilicity of challenging amines.[22]
-
Fragment Condensation: In the synthesis of very long peptides, protected peptide fragments can be coupled together. Activating the C-terminus of one fragment as an acid chloride can be an effective strategy.
-
Difficult Sequences: For sequences prone to aggregation or slow coupling kinetics, the rapid reaction rate of an acid chloride can improve yields.[2][22]
Key Consideration: Diketopiperazine Formation A significant challenge when using proline (either L or D) in SPPS is the formation of diketopiperazine (DKP).[23] If D-Proline is the second amino acid to be coupled to the resin, after deprotection of its Fmoc group, the free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic DKP.[23][24] To mitigate this, strategies include:
-
Using sterically hindered resins like 2-chlorotrityl chloride (2-CTC) resin, which physically impedes the back-biting reaction.[23][25]
-
Coupling the third amino acid immediately and rapidly after the deprotection of Fmoc-D-Proline.
-
Using pre-formed dipeptide units (e.g., Fmoc-Xaa-D-Pro-OH) to bypass the problematic step.[25]
Conclusion
Fmoc-D-Prolyl chloride is a powerful but demanding reagent. Its synthesis is straightforward, relying on well-established transformations of carboxylic acids, but its high reactivity necessitates rigorous anhydrous techniques and stringent safety precautions. For the peptide chemist, it offers a solution for challenging coupling reactions, enabling the synthesis of complex peptides with unique structural and biological properties conferred by the D-proline residue. A thorough understanding of its chemistry, handling requirements, and potential side reactions is essential for its successful application in research and development.
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